molecular formula C7H11ClO4 B12837579 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane

2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane

Katalognummer: B12837579
Molekulargewicht: 194.61 g/mol
InChI-Schlüssel: TYNPLBMPDXQMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two cyclic ethers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves the reaction of propylene carbonate with epichlorohydrin. This reaction yields 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Polymerization Reactions: Photoinitiators and UV light are typically employed for cationic polymerization.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives with additional functional groups.

    Polymerization Reactions:

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane in chemical reactions involves the activation of the chloromethyl group, which can undergo nucleophilic substitution. In polymerization reactions, the compound’s spirocyclic structure allows for efficient ring-opening, leading to the formation of polymer chains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane is unique due to its specific combination of a chloromethyl group and a spirocyclic structure with four oxygen atoms. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Eigenschaften

Molekularformel

C7H11ClO4

Molekulargewicht

194.61 g/mol

IUPAC-Name

3-(chloromethyl)-8-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane

InChI

InChI=1S/C7H11ClO4/c1-5-3-9-7(11-5)10-4-6(2-8)12-7/h5-6H,2-4H2,1H3

InChI-Schlüssel

TYNPLBMPDXQMLH-UHFFFAOYSA-N

Kanonische SMILES

CC1COC2(O1)OCC(O2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.